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molecular formula C12H11ClN2O B8781635 2-(3-chlorophenyl)-6-ethylpyrimidin-4(3H)-one

2-(3-chlorophenyl)-6-ethylpyrimidin-4(3H)-one

Cat. No. B8781635
M. Wt: 234.68 g/mol
InChI Key: DSHGZPXKKZMLPE-UHFFFAOYSA-N
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Patent
US09221843B2

Procedure details

A 1-L round bottomed flask was charged with 3-chlorobenzimidamide (23.9 g, 154 mmol, 1 eq.), ethyl 3-oxopentanoate (27.8 g, 193 mmol, 1.25 eq.), and ethanol (500 mL). To the mixture was added sodium methoxide (10.0 g, 185 mmol, 1.20 eq.). The resulting mixture was stirred under reflux for 20 hr. After cooling to room temperature, the mixture was evaporated under reduced pressure to 50 mL. The residual slurry was cautiously treated with 2N HCl (219 mL). Solid was collected by filtration and washed with water followed by ether to afford 2-(3-chlorophenyl)-6-ethylpyrimidin-4(3H)-one (9.3 g, 39% yield), which was carried forward into the next step without further purification. 1H NMR (CD3OD, 500 MHz) δ 8.07 (s, 1H), 7.96 (d, J=8.0 Hz, 1H), 7.62-7.58 (m, 1H), 7.52 (t, J=8.0, Hz, 1H), 6.27 (s, 1H), 2.66 (q, J=7.5 Hz, 2H), 1.29 (t, J=7.5 Hz, 3H).
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](=[NH:7])[NH2:6].O=[C:12]([CH2:19][CH3:20])[CH2:13][C:14](OCC)=[O:15].C[O-].[Na+]>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:5]2[NH:6][C:14](=[O:15])[CH:13]=[C:12]([CH2:19][CH3:20])[N:7]=2)[CH:8]=[CH:9][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
23.9 g
Type
reactant
Smiles
ClC=1C=C(C(N)=N)C=CC1
Name
Quantity
27.8 g
Type
reactant
Smiles
O=C(CC(=O)OCC)CC
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
sodium methoxide
Quantity
10 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hr
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated under reduced pressure to 50 mL
ADDITION
Type
ADDITION
Details
The residual slurry was cautiously treated with 2N HCl (219 mL)
FILTRATION
Type
FILTRATION
Details
Solid was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1=NC(=CC(N1)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 25.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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